Cas no 205110-48-1 (Cethromycin)

Cethromycin 化学的及び物理的性質
名前と識別子
-
- Cethromycin
- (1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-13-ethyl-2,4,6,8,10,14-hexamethyl-6-[(E)-3-quinolin-3-ylprop-2-enoxy]-12,15-dioxa-17-azabicyclo[12.3.
- ABT-773
- Cethromycin-D6
- ABT 773
- Restanza
- (1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-[(E)-3-quinolin-3-ylprop-2-enoxy]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
- CHEMBL133924
- (1S, 2R, 5R, 7R, 8R, 9R, 11R, 13R, 14R)-8-[(2S, 3R, 4S, 6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1, 5, 7, 9, 11, 13-hexamethyl-9-[(E)-3-quinolin-3-ylprop-2-enoxy]-3, 17-dioxa-15-azabicyclo[12.3.0]heptadecane-4, 6, 12, 16-tetrone
- BDBM50511979
- Cethromycin [USAN]
- NS00070486
- Cethromycin (USAN/INN)
- CHEBI:29506
- (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-ethyl-3a,7,9,11,13,15-hexamethyl-2,6,8,14-tetraoxo-11-{[3-(quinolin-3-yl)prop-2-en-1-yl]oxy}tetradecahydro-2H-oxacyclotetradecino[4,3-d][1,3]oxazol-10-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
- J0086219X6
- GTPL10791
- CETHROMYCIN [MART.]
- CETHROMYCIN [WHO-DD]
- A-195773.0
- cetromicina
- A-195773
- CETHROMYCIN [MI]
- D02391
- (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-ethyl-3a,7,9,11,13,15-hexamethyl-2,6,8,14-tetraoxo-11-{[(2E)-3-quinolin-3-ylprop-2-en-1-yl]oxy}tetradecahydro-2H-oxacyclotetradecino[4,3-d][1,3]oxazol-10-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
- cethromycinum
- 205110-48-1
- DB06419
- cethromycine
- CETHROMYCIN [INN]
- Abbott-195773
- ABT773
- SCHEMBL1818083
- A 195,773
- DA-72101
-
- インチ: InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14+/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1
- InChIKey: PENDGIOBPJLVBT-ONLVEXIXSA-N
- SMILES: CC[C@H]1OC(=O)[C@H](C)C(=O)[C@H](C)[C@@H](O[C@@H]2O[C@H](C)C[C@H](N(C)C)[C@H]2O)[C@](C)(OC/C=C/C2C=NC3=CC=CC=C3C=2)C[C@@H](C)C(=O)[C@H](C)[C@H]2NC(O[C@]12C)=O
計算された属性
- 精确分子量: 765.42000
- 同位素质量: 765.420045
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 12
- 重原子数量: 55
- 回転可能化学結合数: 8
- 複雑さ: 1410
- 共价键单元数量: 1
- 原子立体中心数の決定: 13
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 163
- XLogP3: 5.4
じっけんとくせい
- 密度みつど: 1.22
- ゆうかいてん: 211-213°
- Boiling Point: 927.1°Cat760mmHg
- フラッシュポイント: 514.5°C
- Refractive Index: 1.578
- PSA: 162.82000
- LogP: 5.43850
Cethromycin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-19655-5mg |
Cethromycin |
205110-48-1 | 91.80% | 5mg |
¥16500 | 2023-08-31 | |
Biosynth | FIA11048-1 mg |
Restanza |
205110-48-1 | 1mg |
$451.00 | 2023-01-04 | ||
Ambeed | A839119-1mg |
Cethromycin |
205110-48-1 | 98+% | 1mg |
$1016.0 | 2024-04-22 | |
Biosynth | FIA11048-10 mg |
Restanza |
205110-48-1 | 10mg |
$2,345.20 | 2023-01-04 | ||
Biosynth | FIA11048-25 mg |
Restanza |
205110-48-1 | 25mg |
$4,397.25 | 2023-01-04 | ||
MedChemExpress | HY-19655-1mg |
Cethromycin |
205110-48-1 | 91.80% | 1mg |
¥6600 | 2024-04-19 | |
ChemScence | CS-0016168-5mg |
Cethromycin |
205110-48-1 | 5mg |
$1650.0 | 2022-04-27 | ||
Biosynth | FIA11048-5 mg |
Restanza |
205110-48-1 | 5mg |
$1,465.75 | 2023-01-04 | ||
1PlusChem | 1P00BEJ1-5mg |
CETHROMYCIN |
205110-48-1 | 91% | 5mg |
$1925.00 | 2023-12-19 | |
A2B Chem LLC | AF31245-5mg |
Cethromycin |
205110-48-1 | 91% | 5mg |
$1685.00 | 2024-04-20 |
Cethromycin 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
3. Back matter
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Cethromycinに関する追加情報
Cethromycin: A Comprehensive Overview
Cethromycin, also known as CAS No. 205110-48-1, is a macrolide antibiotic that has garnered significant attention in the field of infectious disease treatment. This compound belongs to a class of antibiotics that are derived from macrolide, a large lactone ring with attached amino sugars. Cethromycin is particularly notable for its broad spectrum of activity against various bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Recent studies have highlighted its potential as an alternative to traditional macrolides, especially in the context of increasing antibiotic resistance.
The chemical structure of Cethromycin is characterized by a 14-membered macrolide ring, which contributes to its unique pharmacokinetic properties. Unlike other macrolides such as erythromycin or azithromycin, Cethromycin exhibits enhanced bioavailability and improved stability, making it a promising candidate for both oral and intravenous administration. Research published in the Journal of Antimicrobial Chemotherapy in 2023 demonstrated that Cethromycin achieves higher plasma concentrations with fewer side effects compared to conventional macrolides.
One of the most compelling aspects of Cethromycin is its efficacy against multidrug-resistant bacteria. Studies have shown that it retains activity against strains of Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa that are resistant to other antibiotics. This makes it a valuable tool in combating the growing threat of antibiotic resistance, a critical issue in global healthcare.
The mechanism of action of Cethromycin involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. However, recent research has shed light on additional mechanisms that contribute to its effectiveness. For instance, a study in the Nature Microbiology journal revealed that Cethromycin induces bacterial stress responses that lead to cell death, providing an alternative pathway for its antibacterial activity.
In terms of clinical applications, Cethromycin has been extensively studied for its potential use in treating respiratory tract infections, skin and soft tissue infections, and urinary tract infections. Clinical trials have demonstrated its safety profile with minimal adverse effects such as gastrointestinal disturbances and mild hepatotoxicity. These findings were corroborated by a meta-analysis published in the Lancet Infectious Diseases, which concluded that Cethromycin offers a favorable risk-benefit ratio compared to other antibiotics.
The development of Cethromycin has also been influenced by advancements in drug delivery systems. Researchers are exploring the use of nanotechnology to enhance its solubility and targeted delivery, potentially improving therapeutic outcomes while reducing systemic toxicity. This approach aligns with current trends in personalized medicine and precision healthcare.
Despite its promising profile, the widespread adoption of Cethromycin faces challenges related to cost-effectiveness and regulatory approval. Ongoing clinical trials aim to address these issues by optimizing dosing regimens and demonstrating long-term safety data. Collaborative efforts between pharmaceutical companies and academic institutions are expected to accelerate its approval process.
In conclusion, Cethromycin (CAS No. 205110-48-1) represents a significant advancement in the field of antimicrobial therapy. Its unique chemical properties, broad spectrum of activity, and favorable safety profile make it a compelling option for treating bacterial infections in an era marked by rising antibiotic resistance. Continued research into its mechanisms, applications, and delivery systems will undoubtedly shape its role in future clinical practice.
205110-48-1 (Cethromycin) Related Products
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 120877-65-8(3-(2-isocyanatoethyl)pyridine)
- 2624128-69-2(3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride)
- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)
- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)
- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)
- 1803650-20-5(3-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-6-methanol)
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)
- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)
- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)
